molecular formula C11H18ClNO2 B1459156 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride CAS No. 742095-65-4

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B1459156
CAS No.: 742095-65-4
M. Wt: 231.72 g/mol
InChI Key: UYBMVWYBUNMHJR-UHFFFAOYSA-N
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Description

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its methoxy groups attached to both the phenyl ring and the propan-2-amine structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-methoxyphenylacetone with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps including condensation, reduction, and methylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various amine derivatives[5][5].

Scientific Research Applications

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences serotonin levels in the brain, which can affect mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to its dual methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9;/h4-8,11H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMVWYBUNMHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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